N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride
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Overview
Description
NG 25 (hydrochloride) is a type II kinase inhibitor known for its ability to inhibit mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) and transforming growth factor beta-activated kinase 1 (TAK1). This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer research and cell signaling .
Preparation Methods
The synthesis of NG 25 (hydrochloride) involves several steps. The compound is typically prepared through a series of chemical reactions that include the formation of the core structure followed by the introduction of specific functional groups. The synthetic route often involves the use of reagents such as piperazine, trifluoromethylbenzene, and pyrrolopyridine derivatives. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial production methods for NG 25 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs .
Chemical Reactions Analysis
NG 25 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NG 25 (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
NG 25 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It is employed in cell biology research to investigate the role of kinases in cell growth, differentiation, and apoptosis.
Medicine: NG 25 (hydrochloride) is explored for its potential therapeutic applications in cancer treatment, particularly in targeting specific kinases involved in tumor growth and metastasis.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the production of biochemical assays and diagnostic tools
Mechanism of Action
NG 25 (hydrochloride) exerts its effects by inhibiting specific kinases, particularly MAP4K2 and TAK1. These kinases play crucial roles in various cellular processes, including signal transduction, cell growth, and apoptosis. By inhibiting these kinases, NG 25 (hydrochloride) can modulate cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
NG 25 (hydrochloride) is unique in its ability to inhibit both MAP4K2 and TAK1 with high specificity and potency. Similar compounds include:
Takinib: Another kinase inhibitor that targets TAK1.
IKK-2 Inhibitor VIII: Targets IKK-2, another kinase involved in inflammatory signaling.
IRAK-1/4 Inhibitor I: Inhibits IRAK-1 and IRAK-4, kinases involved in immune response.
These compounds share some similarities with NG 25 (hydrochloride) in terms of their kinase inhibition properties, but NG 25 (hydrochloride) stands out due to its dual inhibition of MAP4K2 and TAK1, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIOJVPRHIAONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33Cl3F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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